para-Cypermethrin

Insecticidal potency Cattle tick control Stereoselective toxicity

Para-Cypermethrin (CAS 61732-64-7) is a cis-configured stereoisomer of the Type II pyrethroid insecticide cypermethrin, which is a chiral molecule containing eight stereoisomers consisting of four cis and four trans configurations. As a synthetic pyrethroid, it belongs to the α-cyano-3-phenoxybenzyl ester class and shares structural and mechanistic similarity with other cypermethrin isomers, but its specific stereochemical identity confers distinct insecticidal potency, metabolic stability, and environmental persistence relative to its trans counterpart and to multi-isomer technical mixtures.

Molecular Formula C22H19Cl2NO3
Molecular Weight 416.3 g/mol
CAS No. 61732-64-7
Cat. No. B127412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepara-Cypermethrin
CAS61732-64-7
Synonyms3-(2,2-Dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid Cyano(4-phenoxyphenyl)methyl Ester
Molecular FormulaC22H19Cl2NO3
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3
InChIKeyNGALOHODGJDMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Para-Cypermethrin (CAS 61732-64-7) Isomer-Specific Baseline for Pyrethroid Procurement


Para-Cypermethrin (CAS 61732-64-7) is a cis-configured stereoisomer of the Type II pyrethroid insecticide cypermethrin, which is a chiral molecule containing eight stereoisomers consisting of four cis and four trans configurations [1]. As a synthetic pyrethroid, it belongs to the α-cyano-3-phenoxybenzyl ester class and shares structural and mechanistic similarity with other cypermethrin isomers, but its specific stereochemical identity confers distinct insecticidal potency, metabolic stability, and environmental persistence relative to its trans counterpart and to multi-isomer technical mixtures [2].

Why Generic Cypermethrin Mixtures Cannot Substitute for Para-Cypermethrin in Controlled Applications


Generic cypermethrin technical products consist of a variable mixture of all eight stereoisomers, with cis:trans ratios typically around 1:1 but ranging widely across commercial formulations [1]. This compositional variability introduces substantial uncertainty in both efficacy and environmental behavior, as only two of the eight isomers—1R-cis-αS and 1R-trans-αS—account for nearly all insecticidal activity and aquatic toxicity in the racemate, while the remaining six isomers are effectively inactive yet still contribute to environmental loading [2]. Furthermore, cis- and trans-isomers exhibit fundamentally different metabolic degradation rates and environmental half-lives, meaning that any shift in isomer ratio alters the compound's field persistence profile [3]. Therefore, a defined cis-isomer such as para-Cypermethrin provides a reproducible, single-entity material suitable for analytical standardization and mechanistic studies where isomeric purity directly impacts experimental reproducibility.

Para-Cypermethrin Quantitative Differentiation Evidence Versus Comparators


Cis-Isomer Superior Potency Versus Trans-Isomer in Cattle Tick Larvae

In direct head-to-head comparisons against the trans-isomer, the cis-isomer of cypermethrin (corresponding to para-Cypermethrin) demonstrated significantly greater overall insecticidal potency in cattle tick (Boophilus microplus) larvae. This potency advantage stems from both slower penetration through the insect cuticle and substantially reduced metabolic detoxification by esteratic enzymes [1].

Insecticidal potency Cattle tick control Stereoselective toxicity

Cis-Isomer Prolonged Soil Persistence Versus Trans-Isomer

Soil degradation studies under dark aerobic conditions at 25°C demonstrated that trans-isomers of cypermethrin degraded more rapidly than the corresponding cis-isomers. The degradation rate followed a consistent rank order: (trans, αS) > (trans, αR) > (cis, αS) > (cis, αR), establishing that cis-configuration independently confers enhanced soil stability [1].

Environmental fate Soil persistence Degradation half-life

Cis-Isomer Enhanced Persistence in Field Soil Versus Trans-Isomer

In field plot studies with emulsifiable concentrate formulations applied at 280 g AI/ha, the trans-isomers of cypermethrin disappeared more quickly than the cis-isomers in both mineral and organic soils. The insecticidally active 1R isomers were not preferentially degraded relative to the inactive 1S enantiomers, indicating that the cis/trans geometric configuration rather than absolute stereochemistry drives differential field persistence [1].

Field persistence Organic soil Mineral soil

Cis-Isomer Faster Aquatic Photodegradation Versus Trans-Isomer

In aqueous photodegradation studies, the cis-isomer of cypermethrin photodecomposed 1.4-1.7 times faster in sunlight than the trans-isomer in water. The cis-isomer half-life ranged from 2.3-2.6 days in distilled water and 1 ppm humic acid solution to 0.6-0.7 days in natural river and sea water [1].

Aquatic photodegradation Environmental half-life Surface water

Defined Aquatic Toxicity Attribution for Specific Enantiomers

Enantioselective HPLC separation of all eight cypermethrin isomers followed by individual acute toxicity testing revealed that only two isomers—1R-cis-αS and 1R-trans-αS—contribute to nearly all the toxicity observed in the racemic mixture, while the remaining six enantiomers are effectively inactive against aquatic invertebrates [1].

Aquatic toxicology Enantioselective toxicity Non-target organism risk

Reduced Esterase-Mediated Detoxification of Cis-Isomers

In isomer-specific comparisons of esterase-mediated hydrolysis, trans-isomers of cypermethrin were generally hydrolyzed faster than the corresponding cis-isomers by both insect and mammalian carboxylesterases. This stereoselective metabolic difference is a primary determinant of differential insecticidal potency and toxicity between the isomers [1].

Metabolic resistance Esterase hydrolysis Enzyme kinetics

Para-Cypermethrin High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Chiral Chromatography Method Development and Validation

Para-Cypermethrin serves as a critical single-isomer reference standard for developing and validating enantioselective HPLC or GC methods for cypermethrin residue analysis. Given that only two of eight isomers (1R-cis-αS and 1R-trans-αS) account for nearly all aquatic toxicity and insecticidal activity in racemic mixtures [1], analytical laboratories require defined cis-isomer material to accurately quantify the toxicologically relevant fraction in environmental and food samples. The availability of para-Cypermethrin as a purified cis-isomer enables precise calibration curves and method validation without interference from inactive isomers present in technical mixtures [1].

Isomer-Specific Metabolism and Resistance Mechanism Studies

Research investigating pyrethroid resistance mechanisms requires isomerically pure material to distinguish between target-site mutations (kdr-type sodium channel modifications) and metabolic resistance (enhanced esterase or P450-mediated detoxification). Studies have demonstrated that cis-isomers undergo significantly slower esteratic detoxification than trans-isomers in both susceptible and resistant insect strains [1], and that cross-resistance patterns differ depending on the specific isomer configuration [2]. Para-Cypermethrin provides a defined cis-configured substrate for enzyme kinetics assays and synergist studies without the confounding effects of mixed-isomer preparations.

Controlled Environmental Fate and Persistence Modeling Studies

The differential environmental behavior of cis- versus trans-cypermethrin isomers—including faster aqueous photodegradation of the cis-isomer (1.4-1.7× faster than trans) [1] and its prolonged soil persistence relative to trans-isomers under dark aerobic conditions [2]—makes single-isomer para-Cypermethrin essential for generating reproducible environmental fate data. Researchers conducting soil dissipation studies, aquatic photolysis experiments, or developing predictive persistence models require isomerically defined starting material to ensure experimental outcomes reflect the specific stereoisomer under investigation rather than an undefined mixture.

Ecotoxicology Reference Material for Enantioselective Risk Assessment

Regulatory ecotoxicology increasingly recognizes that enantioselective differences in pyrethroid toxicity must be considered when evaluating ecological effects [1]. Para-Cypermethrin as a purified cis-isomer reference material enables toxicity testing that isolates the contribution of the cis-configuration to aquatic organism mortality. This is particularly relevant given that only the 1R-cis-αS and 1R-trans-αS enantiomers contribute meaningfully to racemate toxicity [1], while the remaining isomers add environmental loading without proportional efficacy.

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